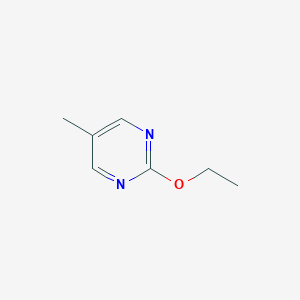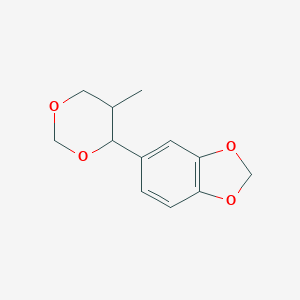
Tropirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropirine is a chemical compound that belongs to the class of tropane alkaloids. It is a potent anticholinergic agent that has been extensively studied for its various applications in scientific research. Tropirine is widely used in the laboratory for its ability to block the action of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes.
Wirkmechanismus
Tropirine acts as a competitive antagonist of acetylcholine receptors, blocking the binding of acetylcholine to its receptor sites. This results in a reduction in the activity of acetylcholine, leading to a decrease in the physiological responses mediated by this neurotransmitter.
Biochemical and Physiological Effects:
Tropirine has a wide range of biochemical and physiological effects, including the inhibition of glandular secretion, muscle relaxation, and the reduction of smooth muscle tone. It also has a sedative effect on the central nervous system, leading to a decrease in motor activity and the induction of sleep.
Vorteile Und Einschränkungen Für Laborexperimente
Tropirine has several advantages as a research tool, including its high potency and specificity for acetylcholine receptors. It can be used to study the role of acetylcholine in various physiological processes, including muscle contraction, neurotransmission, and glandular secretion. However, tropirine also has several limitations, including its non-selective action on different types of acetylcholine receptors, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on tropirine, including the development of more selective and potent analogs that can be used to study specific subtypes of acetylcholine receptors. Additionally, tropirine could be used to study the role of acetylcholine in various disease states, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research could also explore the potential therapeutic applications of tropirine in the treatment of these and other neurological disorders.
Synthesemethoden
Tropirine can be synthesized through various methods, including the extraction of the alkaloid from the plant species Erythroxylum coca or by chemical synthesis. The most common method of synthesis involves the reaction of tropinone with benzene sulfonic acid, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Tropirine has numerous applications in scientific research, including pharmacology, neuroscience, and physiology. It is widely used as a tool to study the role of acetylcholine in various physiological processes, including muscle contraction, neurotransmission, and glandular secretion.
Eigenschaften
CAS-Nummer |
19410-02-7 |
|---|---|
Produktname |
Tropirine |
Molekularformel |
C22H24N2O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene |
InChI |
InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22? |
InChI-Schlüssel |
DPNODNPIXASWQY-RPIYSHSISA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Verwandte CAS-Nummern |
17929-04-3 (maleate[1:1]) |
Synonyme |
((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine BS 7723 tropirine tropirine maleate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)



![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)





![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
